molecular formula C11H11ClFNO2 B11762590 Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate

Cat. No.: B11762590
M. Wt: 243.66 g/mol
InChI Key: SWJVRILNDZQPLQ-ZZXKWVIFSA-N
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Description

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is an acrylate ester featuring a substituted phenyl ring with amino, chloro, and fluoro substituents at the 6-, 3-, and 2-positions, respectively. The (E)-stereochemistry of the acrylate group ensures a planar configuration, which influences molecular interactions and packing in crystalline states. Such compounds are pivotal intermediates in medicinal chemistry, particularly in synthesizing chromones and styryl derivatives with reported pharmaceutical activities, including antimicrobial and anti-inflammatory properties . The amino group enhances solubility in polar solvents, while halogen substituents modulate electronic effects and bioactivity.

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClFNO2/c1-2-16-10(15)6-3-7-9(14)5-4-8(12)11(7)13/h3-6H,2,14H2,1H3/b6-3+

InChI Key

SWJVRILNDZQPLQ-ZZXKWVIFSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1F)Cl)N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate.

    Condensation Reaction: The key step involves a condensation reaction between 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluoro and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenylacrylates with various functional groups.

Scientific Research Applications

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Acrylates
Compound Name Substituents on Phenyl Ring Additional Functional Groups Stereochemistry Reference
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate 6-NH₂, 3-Cl, 2-F None E Target
(E)-Ethyl 3-(1-cyclohexyl-6-tosyl-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate N-heterocyclic system (imidazo-pyrrolo-pyrazine) Tosyl (SO₂C₆H₄CH₃), cyclohexyl E
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate 4-F Acetyl (COCH₃) E
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate 4-Cl Cyano (CN), 2,6-difluorobenzamido Z
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluoro-phenoxy)acrylate 4-Cl, 2,4-F (phenoxy group) Phenoxy (OPh-2,4-F₂) E

Key Observations :

  • Electronic Effects: The target compound’s amino group acts as an electron donor, contrasting with electron-withdrawing groups like cyano (CN) in or tosyl (SO₂C₆H₄CH₃) in , which reduce electron density on the acrylate system.
  • Stereochemistry : The (Z)-isomer in introduces spatial constraints that may alter biological activity or crystal packing compared to (E)-configured analogs.

Key Observations :

  • Cross-Coupling Efficiency: The Suzuki reaction in achieved a 70% yield for the acrylate ester, suggesting similar Pd-catalyzed methods could be viable for the target compound.
  • Reaction Specificity : The Z-isomer in may require tailored conditions (e.g., controlled temperature or chiral catalysts) to avoid stereochemical scrambling, unlike the E-isomers.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Hydrogen Bonding
Compound Name Hydrogen Bonding Patterns Crystal System Software Used Reference
This compound NH₂ participates in N–H···O/F interactions (hypothesized) Not reported SHELXL Target
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate C=O···H–C and F···H–C interactions Monoclinic SHELXTL
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate N–H···O and C–H···F bonds Triclinic SHELXL

Key Observations :

  • Software Utility : SHELX programs (e.g., SHELXL for refinement and SHELXTL for structure solution ) are industry standards for determining accurate bond lengths and angles in such acrylates.

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